molecular formula C19H21N3O4S B2955007 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797890-73-3

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2955007
CAS No.: 1797890-73-3
M. Wt: 387.45
InChI Key: AARMQEBRIWYMAE-UHFFFAOYSA-N
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Description

The compound is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . The dihydrobenzofuran ring in the compound adopts an envelope conformation with the substituted C atom 0.142 (1) Å out of the least-squares plane .


Synthesis Analysis

The synthesis of the required dimethyl-2,3-dihydrobenzofuran intermediate began using a procedure that relied on a microwave-assisted alkylation reaction .


Molecular Structure Analysis

In the crystal structure of the compound, the components are linked via intermolecular O water —H⋯O and O—H⋯O water hydrogen-bonding interactions, forming a three-dimensional network .


Chemical Reactions Analysis

The compound is a constrained variant of a biologically active isopropyl phenyl ether . More detailed information about its chemical reactions is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 10.1692 (7) Å, b = 9.2516 (6) Å, c = 15.3647 (11) Å, and β = 121.000 (1)° . More detailed physical and chemical properties are not available in the retrieved sources.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-19(2)9-11-5-3-7-13(15(11)26-19)25-10-14(23)22-18-21-12-6-4-8-20-17(24)16(12)27-18/h3,5,7H,4,6,8-10H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARMQEBRIWYMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)C(=O)NCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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